Immunosuppressive Selectivity Profile
In a comparative anti-inflammatory activity assessment using a nitric oxide (NO) production inhibition assay in RAW264.7 murine macrophages, Wilfornine A exhibited only weak NO inhibitory activity at a concentration of 50 μM (NO production rate <50%), in stark contrast to the potent inhibition demonstrated by triptolide and celastrol [1]. This weak activity profile is shared by closely related sesquiterpene pyridine alkaloids including wilforgine, wilforine, and wilfortrine, indicating that the macrocyclic dilactone alkaloid subclass as a whole lacks robust NO pathway inhibition compared to diterpenoid and triterpenoid constituents from T. wilfordii [1].
| Evidence Dimension | Nitric oxide (NO) inhibitory activity |
|---|---|
| Target Compound Data | Weak NO inhibitory activity at 50 μM (NO production rate <50%) |
| Comparator Or Baseline | Triptolide: IC50 = 0.066 μM; Celastrol: IC50 = 0.56 μM; Wilforgine: weak at 50 μM; Wilforine: weak at 50 μM |
| Quantified Difference | Wilfornine A is >750-fold less potent than triptolide and >89-fold less potent than celastrol for NO inhibition |
| Conditions | RAW264.7 murine macrophage cell line; NO production measured at 50 μM compound concentration |
Why This Matters
Researchers investigating NO-mediated inflammatory pathways can use Wilfornine A as a negative control or baseline comparator for structure-activity relationship (SAR) studies, as its weak activity distinguishes it from high-potency Tripterygium diterpenoids.
- [1] Table 7: NO Inhibitory Effect IC50 and Cytotoxicity TC50 for Tripterygium Compounds. Molecules. 2022;27(15):5102. View Source
